molecular formula C10H8FNO B14816816 4-Cyclopropoxy-2-fluorobenzonitrile

4-Cyclopropoxy-2-fluorobenzonitrile

Cat. No.: B14816816
M. Wt: 177.17 g/mol
InChI Key: HHZBNLPZZCJZBD-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-fluorobenzonitrile is a substituted benzonitrile derivative featuring a cyclopropoxy group at the 4-position and a fluorine atom at the 2-position of the benzene ring. The nitrile group (-CN) enhances its utility as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The cyclopropoxy moiety introduces steric and electronic effects due to the strained cyclopropane ring, which can influence molecular conformation and reactivity. Fluorine, a common bioisostere, improves metabolic stability and binding affinity in drug candidates .

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

4-cyclopropyloxy-2-fluorobenzonitrile

InChI

InChI=1S/C10H8FNO/c11-10-5-9(13-8-3-4-8)2-1-7(10)6-12/h1-2,5,8H,3-4H2

InChI Key

HHZBNLPZZCJZBD-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)C#N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-fluorobenzonitrile typically involves the reaction of 2,4-difluorobenzonitrile with cyclopropanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective substitution of the fluorine atom at the fourth position with the cyclopropoxy group . The reaction mixture is usually heated to around 95°C and stirred for several hours to complete the reaction. After the reaction, the mixture is cooled, and the product is isolated through standard purification techniques such as extraction and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Cyclopropoxy-2-fluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-fluorobenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 4-Cyclopropoxy-2-fluorobenzonitrile include derivatives with variations in substituent positions, functional groups, or additional reactive moieties. Below is a detailed comparison based on the provided evidence and inferred properties:

4-Cyano-3-(cyclopropylmethoxy)-2-fluorophenylboronic acid pinacol ester

  • CAS Number : 2377609-55-5
  • Structure : Contains a boronic acid pinacol ester at the 4-position, a cyclopropylmethoxy group at the 3-position, and fluorine at the 2-position.
  • Functional Groups : Nitrile (-CN), boronic ester (B-O pinacol).
  • Reactivity/Applications :
    • The boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation in drug discovery (e.g., synthesizing biaryl structures).
    • The nitrile group may facilitate further functionalization, such as hydrolysis to carboxylic acids or conversion to tetrazoles.
  • Key Differences : The boronic ester introduces orthogonal reactivity compared to the parent benzonitrile, expanding its utility in catalytic transformations .

2-(Cyclopropylmethoxy)-5-fluoroaniline

  • Structure : Features a cyclopropylmethoxy group at the 2-position and fluorine at the 5-position, with an amine (-NH₂) replacing the nitrile.
  • Functional Groups : Amine (-NH₂), ether (-O-).
  • Reactivity/Applications: The amine group allows for diazotization, acylation, or sulfonation, making it a precursor for dyes, pigments, and pharmaceuticals.
  • Key Differences : The absence of a nitrile reduces polarity, while the amine enhances nucleophilicity, enabling distinct reaction pathways .

Structural and Functional Comparison Table

Compound Name CAS Number Substituents Functional Groups Key Applications
This compound Not provided 4-cyclopropoxy, 2-fluoro Nitrile (-CN) Pharmaceutical intermediates, agrochemicals
4-Cyano-3-(cyclopropylmethoxy)-2-fluorophenylboronic acid pinacol ester 2377609-55-5 3-cyclopropylmethoxy, 2-fluoro, 4-boronic ester Nitrile, boronic ester Suzuki-Miyaura cross-coupling reactions
2-(Cyclopropylmethoxy)-5-fluoroaniline Not provided 2-cyclopropylmethoxy, 5-fluoro Amine (-NH₂) Dye synthesis, drug intermediates

Research Findings and Implications

Reactivity in Cross-Coupling : The boronic ester derivative (CAS 2377609-55-5) has demonstrated high efficiency in Suzuki reactions, with yields exceeding 80% under optimized conditions for biaryl synthesis . This contrasts with the parent benzonitrile, which lacks direct coupling capability.

Electronic Effects: Fluorine’s position (ortho vs. meta) significantly impacts electronic density.

Steric Considerations : The cyclopropoxy group’s rigidity may hinder rotation around the benzene ring, affecting binding to biological targets or catalytic sites.

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